molecular formula C10H10N2O2 B8474142 Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Cat. No.: B8474142
M. Wt: 190.20 g/mol
InChI Key: NPSHJAAIAAEEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-imidazo[1,5-a]pyridin-3-ylacetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-8-4-2-3-5-12(8)9/h2-5,7H,6H2,1H3

InChI Key

NPSHJAAIAAEEMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C2N1C=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile (4.65 g) was dissolved in acetic acid (26 ml). To the solution was added 50%(v/v) sulfuric acid (52 ml), and the mixture was stirred for 3 hours at 100° C., followed by distilling off acetic acid under reduced pressure. To the residue was added, in limited amounts, sodium hydrogencarbonate, and the mixture was concentrated to dryness. To the residue was added methanol (200 ml), then insolubles were filtered off. To the filtrate was added a 4N HCl ethyl acetate solution (40 ml). The mixture was stirred for 15 hours at 25° C., followed by concentration under reduced pressure. To the concentrate were added a 5% aqueous solution of sodium hydrogencarbonate (100 ml) and ethyl acetate (200 ml). The mixture was shaken and left standing to form two layers. The organic layer was dried over anhydrous magnesium sulfate and, then, concentrated to afford the title compound (1.85 g).
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of imidazo[1,5-a]pyridin-3-ylacetic acid (Ellanovalabs, 2 g, 11.35 mmol) and camphorsulfonic acid (2.9 g, 12.49 mmol) in MeOH (120 mL) was refluxed for 4 h. Then allowed to cool to RT and concentrated under reduced pressure. The crude residue was diluted in CH2Cl2 and the organic layer was washed with a saturated aqueous solution of NaHCO3. The organics were dried (Na2SO4), filtered and concentrated. The material thus obtained was used in the next step without further purification: TLC, Rf (CH2Cl2/MeOH 9:1)=0.55; MS (UPLC/MS): 191.1 [M+H]+; tR (HPLC conditions f): 0.4 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

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